molecular formula C11H11Br2FN2O3 B1431451 N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline CAS No. 1420800-23-2

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline

Cat. No. B1431451
M. Wt: 398.02 g/mol
InChI Key: JJFQZNJDTGASIG-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter) under standard conditions.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Protective Reagents in Carbohydrate Chemistry

N-Pivaloyl imidazole, a related compound, has been demonstrated as a selective protective reagent for monosaccharides, showcasing its utility in carbohydrate chemistry. This application is crucial for the synthesis of complex sugars and glycosides, where selective protection and deprotection steps are essential for achieving the desired chemical structures. The use of such protective groups facilitates the regioselective modification of carbohydrates, an approach that could be analogous to the modifications and syntheses involving N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline in the synthesis of other complex organic molecules (Santoyo-González, Uriel, & Calvo-Asin, 1998).

Organic Synthesis and Functional Group Transformations

Research on N-pivaloylfluoroanilines highlights their potential in organic synthesis, specifically in selective methylation and benzoxazole synthesis. Such studies underscore the flexibility of N-pivaloyl-substituted anilines to undergo various chemical transformations, which could be extended to the synthesis and functionalization of N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline for the preparation of novel organic compounds with potential applications in dyes, pharmaceuticals, and materials science (Yasuo et al., 2004).

Synthesis of Aminoquinolines

The addition of ethyl N-pivaloyl-3-aminocrotonate to nitroarenes, including strategies that could be conceptually applied to derivatives like N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline, leads to the synthesis of 3-aminoquinoline derivatives. This method illustrates the potential use of N-pivaloyl-protected intermediates in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2FN2O3/c1-11(2,3)10(17)15-8-6(13)4-5(12)7(14)9(8)16(18)19/h4H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQZNJDTGASIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167046
Record name Propanamide, N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pivaloyl 4,6-Dibromo-3-fluoro-2-nitroaniline

CAS RN

1420800-23-2
Record name Propanamide, N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(4,6-dibromo-3-fluoro-2-nitrophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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